Succinyl coenzyme A sodium salt

Catalog No.
S844676
CAS No.
108347-97-3
M.F
C25H40N7NaO19P3S
M. Wt
890.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinyl coenzyme A sodium salt

CAS Number

108347-97-3

Product Name

Succinyl coenzyme A sodium salt

IUPAC Name

sodium;4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoate

Molecular Formula

C25H40N7NaO19P3S

Molecular Weight

890.6 g/mol

InChI

InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1

InChI Key

MZSOFLIDFHDGAA-YXKORUMSSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na]

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na]

Substrate for Enzyme Studies

Succinyl-CoA acts as a substrate for specific enzymes, allowing researchers to analyze their activity and function.

  • Enzyme Specificity and Kinetics: By studying how enzymes interact with Succinyl-CoA, scientists can determine their substrate preference and reaction rates. This information is valuable for understanding enzyme mechanisms and designing drugs that target specific enzymes [1]. Examples include enzymes like acetate:succinate CoA-transferase and 5-aminolevulinate synthase (ALA synthase) [1].

[1] ()

Intermediate in the Citric Acid Cycle

Succinyl-CoA is a key intermediate in the citric acid cycle, also known as the Krebs cycle. This cycle is the primary pathway for cellular energy production. Researchers use Succinyl-CoA to investigate the regulation and efficiency of the citric acid cycle in various organisms and tissues [2].

[2] ()

Heme Synthesis

Succinyl-CoA plays a vital role in the first step of heme synthesis. Heme is a critical component of hemoglobin, the oxygen-carrying molecule in red blood cells. By studying the interaction of Succinyl-CoA with glycine in this process, researchers can gain insights into heme metabolism and potentially develop therapies for heme-related disorders [3].

[3] ()

Additional Considerations:

  • Due to its instability, Succinyl-CoA is typically commercially available as its sodium salt, which improves its shelf life.
  • Succinyl-CoA deficiency, often caused by vitamin B12 deficiency, can disrupt heme and energy production, leading to health problems. Research on Succinyl-CoA can contribute to the understanding and treatment of such conditions.

Succinyl coenzyme A sodium salt is a biochemical compound that plays a crucial role as an intermediate in the citric acid cycle, also known as the Krebs cycle. It has the chemical formula C₂₅H₃₈N₇O₁₉P₃S²⁻ and is characterized by its complex structure, which includes multiple functional groups essential for its biological activity. This compound is typically available as a crystalline solid and can be solubilized in aqueous solutions for various applications in biochemical research and industrial processes .

  • Conversion to Succinate: In the citric acid cycle, succinyl coenzyme A is converted into succinate through a reaction catalyzed by succinyl-CoA synthetase. This reaction also produces guanosine triphosphate, which is a high-energy molecule .
  • Synthesis of Heme: Succinyl coenzyme A is involved in the biosynthesis of heme, a vital component of hemoglobin and other heme-containing proteins. This process involves the condensation of succinyl coenzyme A with glycine to form aminolevulinic acid .

These reactions highlight the compound's pivotal role in energy metabolism and biosynthetic pathways.

The biological activity of succinyl coenzyme A sodium salt is primarily linked to its function in metabolic pathways. It serves as a substrate for various enzymes, facilitating critical reactions in cellular respiration and energy production. Its role in the citric acid cycle underscores its importance in generating ATP, which is essential for cellular functions. Additionally, it participates in the synthesis of important biomolecules, including fatty acids and amino acids .

Succinyl coenzyme A sodium salt can be synthesized using several methods:

  • Enzymatic Synthesis: The compound can be produced enzymatically by utilizing specific enzymes such as succinyl-CoA synthetase, which catalyzes the formation of succinyl coenzyme A from acetate and oxaloacetate.
  • Chemical Synthesis: Chemical synthesis routes often involve the reaction of coenzyme A with succinic anhydride or succinic acid under controlled conditions to form succinyl coenzyme A, followed by neutralization with sodium hydroxide to yield the sodium salt form .
  • Extraction from Biological Sources: Succinyl coenzyme A can also be extracted from biological tissues where it naturally occurs as part of metabolic processes.

Succinyl coenzyme A sodium salt has diverse applications across various fields:

  • Biochemical Research: It is widely used as a substrate in enzyme assays to study metabolic pathways and enzyme kinetics.
  • Pharmaceuticals: The compound's role in metabolism makes it a candidate for drug development, particularly for conditions related to metabolic dysfunctions.
  • Food Industry: It may be utilized as a food additive or flavor enhancer due to its involvement in flavor development through metabolic processes .

Research on the interactions of succinyl coenzyme A sodium salt has revealed its participation in numerous enzyme-catalyzed reactions. Studies focus on its specificity and kinetics with various enzymes, such as:

  • Acetate:Succinate CoA Transferase: This enzyme transfers CoA from acetate to succinate.
  • Succinyl-CoA Synthetase: Investigations into this enzyme help elucidate how succinyl coenzyme A contributes to ATP production during the citric acid cycle.

These interaction studies provide insights into its metabolic roles and potential therapeutic applications.

Succinyl coenzyme A sodium salt shares structural and functional similarities with several other compounds involved in metabolic processes. Here are some comparable compounds:

Compound NameStructure SimilarityRole in Metabolism
Acetyl Coenzyme ASimilar backboneKey intermediate in fatty acid metabolism
Malonyl Coenzyme ASimilar backboneInvolved in fatty acid synthesis
Alpha-KetoglutarateSimilar cyclic structureIntermediate in citric acid cycle

Uniqueness of Succinyl Coenzyme A Sodium Salt

What distinguishes succinyl coenzyme A sodium salt from these similar compounds is its specific role as an intermediate that links carbohydrate metabolism with amino acid and heme biosynthesis. Its unique ability to participate in energy production while also serving as a precursor for other essential biomolecules highlights its significance within cellular metabolism .

Succinyl coenzyme A sodium salt represents a critical metabolic intermediate that participates in multiple biosynthetic and degradative pathways within cellular metabolism [1] [2]. This thioester compound serves as a central hub connecting various metabolic processes, including the tricarboxylic acid cycle, fatty acid oxidation, amino acid catabolism, and heme biosynthesis [3] [6]. The compound's metabolic significance stems from its dual role as both a product of catabolic reactions and a substrate for anabolic processes, making it essential for cellular energy production and biosynthetic reactions [8] [11].

Mitochondrial Synthesis via α-Ketoglutarate Dehydrogenase Complex

The primary biosynthetic pathway for succinyl coenzyme A sodium salt occurs through the α-ketoglutarate dehydrogenase complex, a multienzyme system located within the mitochondrial matrix [4] [32]. This complex catalyzes the irreversible oxidative decarboxylation of α-ketoglutarate to succinyl coenzyme A, representing the fourth step of the tricarboxylic acid cycle [8] [10].

The α-ketoglutarate dehydrogenase complex consists of three functionally distinct subunits that work in concert to facilitate the conversion reaction [4]. The first subunit, α-ketoglutarate dehydrogenase (E1k), is encoded by the OGDH gene located on human chromosome 7p13-p14 [4]. The second component, dihydrolipoyl succinyltransferase (E2k), is encoded by the DLST gene on chromosome 14q24.3 [4]. The third subunit, dihydrolipoyl dehydrogenase (E3), is encoded by the DLD gene on chromosome 7q31.1-7q32 [4].

The enzymatic mechanism requires multiple cofactors for proper function [4] [18]. Thiamine pyrophosphate, derived from vitamin B1, serves as the primary cofactor for the E1k subunit [4]. Lipoic acid functions as a prosthetic group that facilitates the transfer of the acyl group between enzyme subunits [4]. Coenzyme A provides the thiol group necessary for thioester bond formation [4]. Flavin adenine dinucleotide, derived from riboflavin (vitamin B2), participates in the reoxidation of the reduced lipoic acid [4]. Nicotinamide adenine dinucleotide serves as the final electron acceptor in the reaction sequence [4].

Table 1: Kinetic Parameters of α-Ketoglutarate Dehydrogenase Complex

ParameterValueSource
Km for α-ketoglutarate0.67 mMMammalian mitochondria [32]
Inhibition by NADHCompetitiveProduct inhibition [32]
Inhibition by succinyl-CoAFeedbackEnd-product regulation [32]
Temperature optimum37°CPhysiological conditions [32]

The reaction catalyzed by this complex produces succinyl coenzyme A, carbon dioxide, and reduced nicotinamide adenine dinucleotide [8] [32]. The standard free energy change for this reaction is highly negative, making it essentially irreversible under physiological conditions [10]. This irreversibility ensures that carbon flux proceeds in the forward direction through the tricarboxylic acid cycle [15].

Research findings indicate that the α-ketoglutarate dehydrogenase complex exhibits complex regulatory properties [30] [32]. The enzyme displays substrate inhibition at high α-ketoglutarate concentrations and shows cooperative binding behavior [30]. The kinetic pattern suggests a multi-step dissociating system characterized by different rates of oligomeric forms interconversions at various steps of dissociation [30].

Generation from Propionyl-CoA via Methylmalonyl-CoA Mutase

An alternative biosynthetic pathway for succinyl coenzyme A sodium salt involves the conversion of propionyl coenzyme A through a methylmalonyl coenzyme A intermediate [5] [8]. This pathway represents a crucial anaplerotic mechanism that replenishes tricarboxylic acid cycle intermediates, particularly during the catabolism of odd-chain fatty acids and branched-chain amino acids [13] [19].

The methylmalonyl coenzyme A mutase enzyme catalyzes the reversible isomerization of methylmalonyl coenzyme A to succinyl coenzyme A [5]. This mitochondrial enzyme requires adenosylcobalamin (vitamin B12) as an essential cofactor for its catalytic activity [5]. The human enzyme is encoded by the MUT gene located on chromosome 6p12.3 and consists of 13 exons spanning over 35 kilobases [5].

The mature enzyme exists as a homodimer with distinct structural domains [5]. The amino-terminal domain binds coenzyme A substrates, while the carboxy-terminal domain contains the cobalamin-binding site [5]. Upon entry into mitochondria, the enzyme undergoes processing that removes a 32 amino acid mitochondrial leader sequence, forming the fully processed monomer [5]. The monomers subsequently associate into homodimers and bind adenosylcobalamin to form the active holoenzyme [5].

Table 2: Methylmalonyl-CoA Mutase Pathway Substrates and Products

Substrate OriginIntermediateFinal ProductMetabolic Context
IsoleucineMethylmalonyl-CoASuccinyl-CoAAmino acid catabolism [5]
ValineMethylmalonyl-CoASuccinyl-CoAAmino acid catabolism [5]
MethionineMethylmalonyl-CoASuccinyl-CoAAmino acid catabolism [5]
ThreonineMethylmalonyl-CoASuccinyl-CoAAmino acid catabolism [5]
Odd-chain fatty acidsMethylmalonyl-CoASuccinyl-CoAFatty acid oxidation [5]

This pathway demonstrates significant physiological importance in cardiac metabolism [13]. Research has shown that propionyl coenzyme A carboxylation serves as an important source of anaplerotic succinyl coenzyme A for the heart [13]. Multiple molecules provide substrates for this reaction, including branched-chain amino acids, short-chain fatty acids such as propionate, odd-chain fatty acids particularly C15 and C17, and C5-ketone bodies [13].

Studies using isolated rat hearts subjected to ischemia have revealed that prolonged ischemia results in an accumulation of propionyl coenzyme A and lowered cardiac levels of succinyl coenzyme A [13]. Furthermore, mice with coronary artery ligation-induced ischemic chronic heart failure exhibit lowered cardiac levels of succinyl coenzyme A compared to sham controls [13]. Analysis of explanted human hearts from patients with end-stage heart failure showed diminished relative abundance of propionyl coenzyme A in failing cardiac tissue [13].

Hydrolysis to Succinate by Succinyl-CoA Synthetase

The primary degradation pathway for succinyl coenzyme A sodium salt involves its conversion to succinate through the action of succinyl coenzyme A synthetase [3] [7]. This enzyme catalyzes the reversible reaction that couples the hydrolysis of the thioester bond with the formation of a nucleoside triphosphate molecule [3].

Succinyl coenzyme A synthetase exists in two isoforms that differ in their nucleotide specificity [3]. One isoform utilizes guanosine diphosphate and inorganic phosphate to produce guanosine triphosphate, while the other utilizes adenosine diphosphate to generate adenosine triphosphate [3]. Both reactions involve the same fundamental mechanism but differ in their nucleotide cofactor requirements [3].

The enzymatic mechanism proceeds through a three-step process [3] [12]. The first step involves the displacement of coenzyme A from succinyl coenzyme A by a nucleophilic inorganic phosphate molecule to form succinyl phosphate [3]. The enzyme then utilizes a histidine residue to remove the phosphate group from succinyl phosphate and generate succinate [3]. Finally, the phosphorylated histidine transfers the phosphate group to a nucleoside diphosphate, generating the high-energy nucleoside triphosphate [3].

Table 3: Kinetic Parameters of Succinyl-CoA Synthetase

SubstrateKm (mM)Vmax (μmol min⁻¹ mg⁻¹)Organism Source
Succinate0.143 ± 0.0019.85 ± 0.14A. mimigardefordensis [28]
ATP0.083 ± 0.00215.84 ± 0.12A. mimigardefordensis [28]
Coenzyme A0.045 ± 0.00712.67 ± 0.40A. mimigardefordensis [28]

Research has identified the kinetic mechanism of succinyl coenzyme A synthetase as an ordered ter-ter mechanism with dead-end product inhibition of succinate against succinyl coenzyme A [20] [21]. This mechanism accounts for the sequential binding of substrates and the release of products in a specific order [20]. The enzyme exhibits substrate inhibition patterns that provide insight into its regulatory properties [20].

Studies have demonstrated that succinyl coenzyme A synthetase serves as a phosphate target for metabolic activation [7]. Inorganic phosphate binds to the porcine heart enzyme α-subunit in a non-covalent manner and enhances its enzymatic activity by more than 2-fold when incubated with millimolar concentrations of phosphate [7]. This phosphate-induced activation provides a mechanism for metabolic regulation under energy-limited conditions [7].

The enzyme also participates in alternative reactions beyond the standard tricarboxylic acid cycle [11]. In certain bacterial systems, a succinyl coenzyme A to acetate coenzyme A transferase catalyzes the conversion of succinyl coenzyme A to succinate coupled with the activation of acetate to acetyl coenzyme A [11]. This variant pathway proves particularly advantageous for bacteria that grow on acetate because it permits the saving of one adenosine triphosphate equivalent for acetate activation [11].

Regulatory Mechanisms in Anaplerotic Flux

The regulation of succinyl coenzyme A sodium salt metabolism involves multiple interconnected mechanisms that control anaplerotic flux and maintain metabolic homeostasis [9] [16] [18]. These regulatory systems ensure that succinyl coenzyme A levels remain appropriate for cellular energy demands while supporting biosynthetic processes [19] [23].

Allosteric regulation represents the primary mechanism for controlling enzymes involved in succinyl coenzyme A metabolism [18]. The α-ketoglutarate dehydrogenase complex exhibits inhibition by its end products, succinyl coenzyme A and reduced nicotinamide adenine dinucleotide [18] [32]. This feedback inhibition prevents excessive accumulation of products when energy stores are abundant [18]. Adenosine triphosphate and reduced nicotinamide adenine dinucleotide serve as allosteric inhibitors that signal energy sufficiency [18]. Conversely, adenosine diphosphate and oxidized nicotinamide adenine dinucleotide act as allosteric activators that indicate energy demand [18].

Table 4: Regulatory Mechanisms in Succinyl-CoA Metabolism

Regulatory TypeEffector MoleculesTarget EnzymesPhysiological Effect
Allosteric inhibitionATP, NADH, Succinyl-CoAα-Ketoglutarate dehydrogenaseDecreased flux under energy-replete conditions [18]
Allosteric activationADP, NAD⁺, Ca²⁺Isocitrate dehydrogenaseIncreased flux during energy demand [18]
Product inhibitionSuccinate, CoASuccinyl-CoA synthetasePrevention of excessive product accumulation [20]
Substrate availabilityα-Ketoglutarate, Propionyl-CoAMultiple enzymesFlux modulation based on substrate supply [18]

Anaplerotic flux control mechanisms play a crucial role in maintaining tricarboxylic acid cycle intermediate concentrations [16] [19]. Pyruvate carboxylase represents a major anaplerotic pathway that generates oxaloacetate from pyruvate, indirectly affecting succinyl coenzyme A levels through cycle flux modulation [16] [19]. Research has demonstrated that chronic suppression of glutaminase leads to compensatory increases in pyruvate carboxylase activity, partially offsetting reductions in glutamine-dependent anaplerosis [16].

Studies using stable isotope tracing have revealed that glucose-dependent anaplerosis through pyruvate carboxylase provides an alternative to glutamine dependence [16]. When glutamine metabolism is interrupted, cells increase glucose-derived carbon incorporation into tricarboxylic acid cycle intermediates, including malate and citrate [16]. This compensatory mechanism involves a sixfold increase in carbon transfer from pyruvate into citrate when glutaminase is suppressed [16].

The regulation of anaplerotic flux also involves transcriptional control mechanisms [18]. The AMP-activated protein kinase system responds to low cellular adenosine triphosphate levels by monitoring the adenosine monophosphate to adenosine triphosphate ratio [18]. Activation under energy stress triggers metabolic reprogramming that upregulates genes linked to oxidative phosphorylation and enhances mitochondrial biogenesis [18]. This system also modulates tricarboxylic acid cycle flux by elevating pyruvate dehydrogenase kinase expression, which indirectly affects succinyl coenzyme A production [18].

Metabolic flux analysis has provided quantitative insights into the regulation of succinyl coenzyme A utilization [27]. Research indicates that the flux from succinyl coenzyme A into succinate represents a combination of multiple pathways [27]. Succinyl coenzyme A synthetase contributes approximately 25% of the median flux, while alternative pathways including methionine and lysine catabolism contribute approximately 75% of the total flux [27].

Table 5: Cofactor Requirements for Regulatory Enzymes

EnzymePrimary CofactorVitamin DependenciesMetal Ion Requirements
α-Ketoglutarate dehydrogenase complexThiamine pyrophosphateB₁ (Thiamine)Mg²⁺ [4]
Methylmalonyl-CoA mutaseAdenosylcobalaminB₁₂ (Cobalamin)None [5]
Pyruvate carboxylaseBiotinBiotinMg²⁺ [19]
5-Aminolevulinate synthasePyridoxal phosphateB₆ (Pyridoxine)None [25]

Recent research has identified pathological alterations in succinyl coenzyme A regulation associated with chronic heart failure [23]. Studies using mouse models have demonstrated that succinyl coenzyme A levels are reduced in myocardial mitochondria of hearts undergoing chronic heart failure, and this reduction impairs mitochondrial oxidative phosphorylation capacity [23]. The research identified increased heme synthesis as a cause of succinyl coenzyme A reduction and demonstrated that administration of 5-aminolevulinic acid can appreciably restore succinyl coenzyme A levels and oxidative phosphorylation capacity [23].

XLogP3

-5.6

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

10

Exact Mass

890.12102352 g/mol

Monoisotopic Mass

890.12102352 g/mol

Heavy Atom Count

56

Dates

Modify: 2024-04-14

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